molecular formula C22H27N3O3 B5345741 6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide

6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide

Cat. No. B5345741
M. Wt: 381.5 g/mol
InChI Key: RQFKWEOPCWHXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide, commonly known as BPN14770, is a small molecule drug candidate that has shown potential therapeutic effects for various neurological disorders.

Mechanism of Action

BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The PKA pathway is involved in various cellular processes, including synaptic plasticity and memory formation.
Biochemical and physiological effects:
BPN14770 has been shown to increase the levels of cAMP and activate the PKA pathway in the brain. This activation leads to increased synaptic plasticity, which is essential for learning and memory. Additionally, BPN14770 has been shown to reduce neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

BPN14770 has several advantages for lab experiments. It is a small molecule drug candidate, which makes it easy to synthesize and modify. Additionally, BPN14770 has shown promising therapeutic effects in animal models of various neurological disorders. However, there are also some limitations to using BPN14770 in lab experiments. For example, the optimal dosage and administration route for BPN14770 are still unknown, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on BPN14770. One direction is to further investigate its therapeutic effects on various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Additionally, more research is needed to determine the optimal dosage and administration route for BPN14770 in humans. Finally, more studies are needed to determine the safety and efficacy of BPN14770 in clinical trials.

Synthesis Methods

BPN14770 is synthesized using a multi-step process. The first step involves the synthesis of 6-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl nicotinonitrile. This intermediate is then converted into BPN14770 through a series of reactions, including reduction, acylation, and cyclization. The final product is obtained through purification and crystallization.

Scientific Research Applications

BPN14770 has been studied extensively for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. Additionally, BPN14770 has been shown to reduce anxiety-like behavior in animal models of autism spectrum disorders.

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15(2)12-25-8-7-16(13-25)10-24-22(26)18-3-5-19(23-11-18)17-4-6-20-21(9-17)28-14-27-20/h3-6,9,11,15-16H,7-8,10,12-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFKWEOPCWHXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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